molecular formula C24H24N2O3 B2595355 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide CAS No. 921868-82-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide

Cat. No.: B2595355
CAS No.: 921868-82-8
M. Wt: 388.467
InChI Key: APQUUFJLYYMSHG-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
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Scientific Research Applications

Spectrophotometric Determination

A spectrophotometric determination method for dibenzo[b,f]-1,4-oxazepine has been developed, which is relevant for analyzing similar compounds. This method uses diazotation cleavage of the azomethine bond followed by a coupling reaction, indicating the potential for chemical analysis and characterization of related compounds (Halámek et al., 1993).

Synthetic Approaches to Benzazepinones

Research on quinones and benzazepinones, including synthetic approaches to dioxygenated-benzazepinones, highlights the chemical synthesis and structural manipulation of benzazepine derivatives. This research underlines the importance of structural modifications to achieve desired chemical properties and biological activities (Valderrama et al., 1993).

Analgesic Activity

Studies on the syntheses of analgesics involving tetrahydro-5H-benzazepine derivatives demonstrate the potential pharmaceutical applications of benzazepine-related compounds. These studies explore the structure-activity relationship and analgesic efficacy in animal models, suggesting potential for pain management applications (Sawa et al., 1975).

Topoisomerase I-Targeting Anticancer Agents

Research into 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones explores their potent antitumor activity and ability to target topoisomerase I, a crucial enzyme for DNA replication and cell division. This indicates the therapeutic potential of naphthyridine derivatives in cancer treatment (Ruchelman et al., 2003).

LC-MS Assay for Anti-Cancer Agents

The development of a liquid chromatography-mass spectrometry (LC-MS) assay for the determination of anti-cancer agents like SN 28049, a topoisomerase II poison, underscores the importance of analytical techniques in the development and characterization of novel therapeutics (Lukka et al., 2008).

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-4-26-20-12-11-19(14-21(20)29-15-24(2,3)23(26)28)25-22(27)18-10-9-16-7-5-6-8-17(16)13-18/h5-14H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQUUFJLYYMSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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